molecular formula C17H24ClNO B14438455 10-Undecenamide, N-(2-chlorophenyl)- CAS No. 76691-44-6

10-Undecenamide, N-(2-chlorophenyl)-

Cat. No.: B14438455
CAS No.: 76691-44-6
M. Wt: 293.8 g/mol
InChI Key: TWTAUAMYWOOFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Undecenamide, N-(2-chlorophenyl)- is a chemical compound with the molecular formula C17H24ClNO It is a derivative of undecenamide, where the amide nitrogen is substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenamide, N-(2-chlorophenyl)- typically involves the reaction of 10-undecenoic acid with 2-chloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 10-Undecenamide, N-(2-chlorophenyl)- may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

10-Undecenamide, N-(2-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

10-Undecenamide, N-(2-chlorophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 10-Undecenamide, N-(2-chlorophenyl)- involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10-Undecenamide: The parent compound without the chlorophenyl substitution.

    N-(3-Chlorophenyl)-10-undecenamide: A similar compound with the chlorophenyl group in the meta position.

    N-(4-Chlorophenyl)-10-undecenamide: A similar compound with the chlorophenyl group in the para position.

Uniqueness

10-Undecenamide, N-(2-chlorophenyl)- is unique due to the ortho substitution of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This specific substitution pattern may confer distinct chemical and biological properties compared to its meta and para counterparts.

Properties

CAS No.

76691-44-6

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

N-(2-chlorophenyl)undec-10-enamide

InChI

InChI=1S/C17H24ClNO/c1-2-3-4-5-6-7-8-9-14-17(20)19-16-13-11-10-12-15(16)18/h2,10-13H,1,3-9,14H2,(H,19,20)

InChI Key

TWTAUAMYWOOFEL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.